molecular formula C16H19NO3S B2884324 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide CAS No. 692763-14-7

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide

Cat. No.: B2884324
CAS No.: 692763-14-7
M. Wt: 305.39
InChI Key: PFOZVVVJWABLDF-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C16H19NO3S It is a sulfonamide derivative, characterized by the presence of a tert-butyl group and a hydroxyphenyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-tert-butyl-N-(3-oxophenyl)benzenesulfonamide.

    Reduction: Formation of 4-tert-butyl-N-(3-aminophenyl)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives, depending on the electrophile used.

Scientific Research Applications

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the sulfonamide group can interact with the enzyme’s catalytic site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzenesulfonamide
  • N-tert-butylbenzenesulfonamide
  • N-ethylbenzenesulfonamide

Uniqueness

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide is unique due to the presence of both a tert-butyl group and a hydroxyphenyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in similar compounds .

Properties

IUPAC Name

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(2,3)12-7-9-15(10-8-12)21(19,20)17-13-5-4-6-14(18)11-13/h4-11,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOZVVVJWABLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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